molecular formula C9H14BrN3O B7894735 [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine

[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine

Cat. No.: B7894735
M. Wt: 260.13 g/mol
InChI Key: AUXWFVNFSZYYRH-UHFFFAOYSA-N
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Description

[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-dimethylaminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-dimethylaminopropanol attacks the electrophilic carbon of the 5-bromo-2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the bromine atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the pyrimidine ring or the bromine atom. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Products may include brominated pyrimidine derivatives.

    Reduction: Products may include dehalogenated pyrimidine derivatives.

    Substitution: Products may include substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrimidine-based compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 2-Bromo-5-iodopyridine
  • 5-Bromo-2-methoxypyridine-3-carboxaldehyde
  • 3-Bromoimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine exhibits unique properties due to the presence of the dimethylamine group and the pyrimidine ring. These structural features contribute to its distinct reactivity and potential biological activities .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c1-13(2)4-3-5-14-9-11-6-8(10)7-12-9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWFVNFSZYYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(dimethylamino)-1-propanol (47, 3.45 mL, 2.84 mmol) in 10 mL of dry tetrahydrofuran, sodium hydride (0.0784 g, 3.10 mmol) was added at room temperature. After 15 minutes, 5-bromo-2-chloro-pyrimidine (46, 0.500 g, 2.58 mmol) was added and the mixture was stirred at room temperature for 16 hours. To this, ˜500 μL of saturated ammonium chloride was added and the reaction was treated with ethyl acetate and filtered. The solvents were removed from the filtrate under vacuum, then added diethyl ether, removed solvent under vacuum and repeated twice. The resulting residue was taken up with tetrahydrofuran/acetonitrile and filtered. Silica gel was added to the filtrate and solvents removed under vacuum, then purified by silica gel chromatography eluting with 1 to 6% methanol in dichloromethane, followed with 20% methanol in dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (48, 259 mg). MS (ESI) [M+H+]+=261.9.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
0.0784 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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